

# An In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzofuran

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## Compound of Interest

Compound Name:	4-Chlorobenzofuran
CAS No.:	257864-14-5
Cat. No.:	B1589045

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the physicochemical properties of **4-Chlorobenzofuran**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to provide not only precise data but also the underlying scientific principles and practical experimental methodologies.

## Introduction: The Significance of 4-Chlorobenzofuran

Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties. The introduction of a chlorine atom at the 4-position of the benzofuran ring system modulates its electronic and steric properties, influencing its reactivity, metabolic stability, and biological target interactions. A thorough

understanding of the physicochemical characteristics of **4-Chlorobenzofuran** is therefore paramount for its effective utilization in drug design, process development, and synthetic chemistry.

## Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental properties. These parameters are critical for predicting its behavior in various chemical and biological systems.

### Molecular Structure and Identification

The molecular structure of **4-Chlorobenzofuran** consists of a benzene ring fused to a furan ring, with a chlorine atom substituted at the C4 position.

Caption: Molecular Structure of **4-Chlorobenzofuran**.

Table 1: Core Physicochemical Properties of **4-Chlorobenzofuran**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClO	[1]
Molecular Weight	152.58 g/mol	[1]
Boiling Point	209.537 °C at 760 mmHg	[1]
Melting Point	Data not readily available. Estimated to be a low-melting solid or liquid at room temperature.	
Density	1.29 g/cm <sup>3</sup>	[1]
Flash Point	80.525 °C	[1]
pKa	Data not readily available. Expected to be weakly basic due to the oxygen lone pair, but this is significantly diminished by aromaticity.	

## Solubility Profile

The principle of "like dissolves like" governs solubility. **4-Chlorobenzofuran**, with its chlorinated aromatic structure, is expected to be sparingly soluble in water but readily soluble in a range of organic solvents.

Table 2: Predicted Solubility of **4-Chlorobenzofuran**

Solvent	Predicted Solubility	Rationale
Water	Low	The molecule is predominantly nonpolar.
Methanol, Ethanol	Soluble	Capable of dipole-dipole interactions and weak hydrogen bonding.
Acetone, Ethyl Acetate	Soluble	Good polarity match for dipole-dipole interactions.
Dichloromethane, Chloroform	Very Soluble	Similar polarity and potential for halogen bonding.
Toluene, Hexanes	Soluble	Van der Waals forces with nonpolar solvents.

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for **4-Chlorobenzofuran** are not widely published, we can predict the key features based on the known spectra of benzofuran and the substituent effects of chlorine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum of **4-Chlorobenzofuran** is expected to show signals in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The protons on the furan ring (H2 and H3) will appear as distinct signals, likely doublets, coupled to each other. The protons on the benzene ring (H5, H6, and H7) will exhibit a more complex splitting pattern due to their coupling relationships. The electron-withdrawing nature of the chlorine atom at C4 will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzofuran.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) will be significantly influenced, and its chemical shift can be predicted using empirical substituent effect calculations. The other aromatic and furanic carbons will also show shifts relative to benzofuran due to the electronic influence of the chlorine atom.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chlorobenzofuran** is expected to exhibit characteristic absorption bands:

- C-H stretching (aromatic and furanic):  $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic and furanic):  $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-O-C stretching (ether linkage):  $\sim 1250\text{-}1050\text{ cm}^{-1}$
- C-Cl stretching:  $\sim 800\text{-}600\text{ cm}^{-1}$

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Chlorobenzofuran**, the mass spectrum obtained by electron ionization (EI) would be expected to show:

- Molecular Ion ( $\text{M}^+$ ): A prominent peak at  $m/z$  152, corresponding to the molecular weight of the compound.
- Isotope Peak ( $\text{M}+2$ ) $^+$ : A significant peak at  $m/z$  154, with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine

atom (due to the natural abundance of the  $^{37}\text{Cl}$  isotope).

- Fragmentation Peaks: Common fragmentation pathways for benzofurans involve the loss of CO, CHO, and cleavage of the furan ring, which would lead to fragment ions at lower m/z values.

## Experimental Methodologies: A Practical Guide

The following section details the standard operating procedures for determining the key physicochemical properties of **4-Chlorobenzofuran**. These protocols are designed to be self-validating and ensure data integrity.

### Determination of Melting Point

The melting point is a critical indicator of purity.



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Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

- Sample Preparation: Ensure the **4-Chlorobenzofuran** sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the crystalline solid.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
- Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
- Heating Profile:

- If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
- For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will have a sharp melting range of 1-2°C.

## Quantitative Solubility Determination

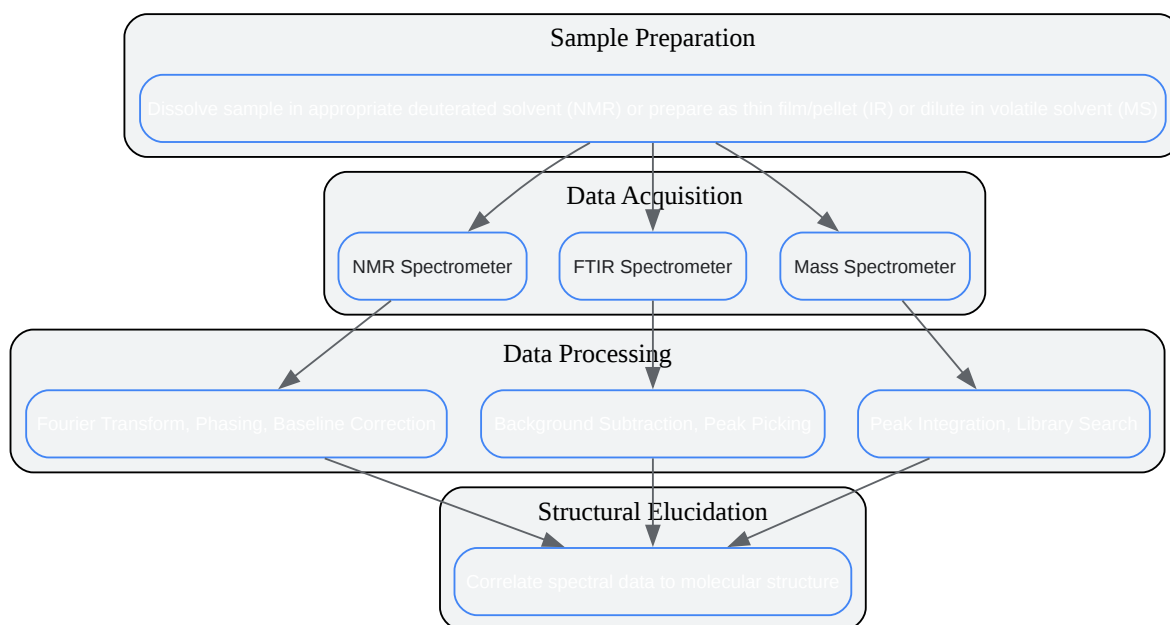
This protocol outlines a standard method for determining the solubility of a compound in various solvents.

### Step-by-Step Protocol:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene).
- Equilibrium Saturation: In a series of vials, add a known volume of each solvent. To each vial, add an excess amount of **4-Chlorobenzofuran**.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with shaking is ideal.
- Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.
- Quantitative Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of **4-Chlorobenzofuran** using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

- Calculation: From the measured concentration and the dilution factor, calculate the solubility of **4-Chlorobenzofuran** in each solvent, typically expressed in mg/mL or mol/L.

## Spectroscopic Analysis Protocols



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Caption: General Workflow for Spectroscopic Analysis.

### 4.3.1. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Chlorobenzofuran** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

- $^1\text{H}$  NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

#### 4.3.2. FTIR Spectroscopy

- Sample Preparation:
  - Neat Liquid/Solid: Place a small drop of the liquid or a few crystals of the solid on the diamond window of an Attenuated Total Reflectance (ATR) accessory.
  - KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
- Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups in **4-Chlorobenzofuran**.

#### 4.3.3. Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-Chlorobenzofuran** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be vaporized and separated from any impurities on the GC column.

- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak, the characteristic chlorine isotope pattern, and the major fragment ions.

## Reactivity and Stability

**4-Chlorobenzofuran** is expected to be a relatively stable compound under standard laboratory conditions. The aromatic system provides a degree of stability. However, the furan ring is more susceptible to certain reactions than the benzene ring. Potential areas of reactivity include:

- **Electrophilic Aromatic Substitution:** The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing chloro and furan ring substituents.
- **Reactions of the Furan Ring:** The furan moiety can undergo reactions such as Diels-Alder cycloadditions under certain conditions.
- **Nucleophilic Aromatic Substitution:** The chlorine atom may be displaced by strong nucleophiles under forcing conditions.

It is advisable to store **4-Chlorobenzofuran** in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

## Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of **4-Chlorobenzofuran**, grounded in established scientific principles. While some experimental data for this specific molecule is not widely available, this document offers a robust framework for its characterization through predictive analysis and detailed experimental protocols. The information presented herein is intended to empower researchers in the fields of drug discovery and organic synthesis to confidently handle, analyze, and utilize **4-Chlorobenzofuran** in their scientific endeavors.

## References

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